C15H24ClN5O3S
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H24ClN5O3S |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanyl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H23N5O3S.ClH/c1-20-15(17-18-19-20)24-7-5-6-16-10-11-8-13(22-3)14(23-4)9-12(11)21-2;/h8-9,16H,5-7,10H2,1-4H3;1H |
InChI Key |
XKRWUROIDWKDGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=CC(=C(C=C2OC)OC)OC.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for C15h24cln5o3s and Its Analogs
Retrosynthetic Analysis of the C15H24ClN5O3S Structure
A retrosynthetic analysis of Tianeptine (B1217405) reveals a logical disconnection approach. The primary disconnection occurs at the bond between the secondary amine of the heptanoic acid side chain and the dibenzothiazepine core. This leads to two key synthons: the tricyclic core, specifically 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f] acs.orgCurrent time information in Bangalore, IN.thiazepine-5,5-dioxide, and a 7-aminoheptanoic acid derivative.
The dibenzothiazepine core can be further broken down through a Friedel–Crafts acylation, which suggests a precursor with a sulfonyl chloride and an aniline (B41778) derivative. acs.orgnih.gov This retrosynthetic strategy forms the basis for many of the multi-step synthetic approaches to Tianeptine.
Development of Novel Synthetic Routes for this compound
The initial synthesis of Tianeptine was reported in the 1970s. acs.orgnih.gov Since then, various improvements and novel routes have been developed to enhance yield, purity, and scalability.
Multi-Step Synthesis Approaches
The foundational synthesis of Tianeptine involves a multi-step sequence. A common route starts with the reaction of 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f] acs.orgCurrent time information in Bangalore, IN.thiazepine-5,5-dioxide with an ethyl 7-aminoheptanoate derivative. google.com This condensation reaction is typically followed by hydrolysis of the resulting ester to yield Tianeptine acid. The final step involves the formation of the desired salt, such as the sodium salt, through reaction with a suitable base. google.com
Alternative approaches have also been explored. One such method involves the Knoevenagel condensation of a dimethylaryl ketone with thiadiazole, followed by hydrogenation reduction to form the Tianeptine structure. bloomtechz.com Another reported synthesis utilizes 5-chloro-thiophene-2-formyl chloride and bromoacetate (B1195939) as starting materials in what is referred to as the Giacomini synthesis method. bloomtechz.com
A patented method streamlines the process into three main steps:
Condensation : Reaction of 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f] acs.orgCurrent time information in Bangalore, IN.thiazepine-5,5-dioxide with ethyl 7-aminoheptanoate hydrochloride in acetonitrile (B52724), catalyzed by triethylamine (B128534).
Hydrolysis : The resulting ester intermediate is hydrolyzed using an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide to form Tianeptine acid.
Salification : Tianeptine acid is then converted to its sodium salt, often through a spray-drying process to ensure a free-flowing powder with high purity.
Optimization of Reaction Conditions and Yields
Significant efforts have been directed towards optimizing the synthesis of Tianeptine to improve efficiency and yield. Key areas of optimization include:
Solvent and Catalyst Selection : The choice of solvent and catalyst plays a crucial role. For instance, in the condensation step, acetonitrile is a commonly used solvent with triethylamine as the catalyst.
Temperature and pH Control : Maintaining optimal temperature and pH is critical. During the hydrolysis step, a temperature of 50–60°C and a pH of 8–9 are maintained to prevent side reactions and ensure complete conversion. Deviations from these conditions can lead to a significant reduction in yield.
Salification Process : Traditional methods of salification, such as recrystallization, can be time-consuming and may result in lower yields. google.com The development of spray-drying techniques for the final salification step has been a notable improvement, leading to higher purity and a more efficient process. google.com
| Step | Reagents and Conditions | Yield | Purity | Reference |
| Condensation | 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f] acs.orgCurrent time information in Bangalore, IN.thiazepine-5,5-dioxide, ethyl 7-aminoheptanoate hydrochloride, triethylamine, acetonitrile, 50-60°C | 81% | 98.5% | |
| Hydrolysis | Tianeptine ethyl ester, 10% aq. NaOH, ethanol (B145695), 50-60°C | 80% | 99.5% (after recrystallization) | |
| Salification (Spray-Drying) | Tianeptine acid, 15% aq. NaOH, spray-drying | 82.5-85% | 99.7-99.8% |
Derivatization and Functionalization Strategies for this compound
The Tianeptine scaffold is amenable to a variety of chemical modifications, allowing for the synthesis of a wide range of analogs. acs.org These modifications are often aimed at exploring structure-activity relationships, improving metabolic stability, or developing compounds with novel pharmacological profiles.
Exploration of Diverse Substituent Effects
Research has focused on modifying several key structural features of the Tianeptine molecule:
Heptanoic Acid Side Chain : The length of the alkyl chain has been found to be optimal at six methylene (B1212753) units, as in Tianeptine itself. acs.org Altering this length, either by adding or removing carbons, has been shown to be detrimental to its activity. acs.org The terminal carboxylic acid can be esterified to produce various ester derivatives, which can influence the compound's pharmacokinetic properties. scielo.br
Aromatic Ring Substitution : The position of the chlorine atom on the aromatic ring is important for activity. thieme-connect.com Studies have shown that substitution at position 3 is optimal, while substituents on the other aromatic ring tend to have a negative impact. thieme-connect.com
N-Methyl Moiety : Modifications to the N-methyl group on the sultam nitrogen have been explored to block N-demethylation, a known metabolic pathway for Tianeptine. acs.orgnih.gov This has led to the synthesis of tetracyclic analogs where the sultam nitrogen is linked to the aromatic ring or the amine tail. acs.orgnih.gov
Stereoselective Synthesis of this compound Stereoisomers
Tianeptine possesses a chiral center at the C11 position of the dibenzothiazepine ring. While Tianeptine is typically used as a racemic mixture, the stereoselective synthesis of its individual enantiomers (R and S isomers) is an area of interest for potentially developing drugs with improved therapeutic profiles. The stereochemical outcome of the synthesis can be influenced by the choice of chiral starting materials or through the use of stereoselective reactions. While specific, detailed methods for the stereoselective synthesis of Tianeptine are not extensively reported in the provided search results, the general principles of stereoselective synthesis, such as the use of chiral auxiliaries or catalysts, would be applicable. beilstein-journals.orgrsc.organu.edu.au
Green Chemistry Principles in the Synthesis of this compound
The chemical compound this compound is commonly known as Tizanidine Hydrochloride. google.comimpactfactor.org The pursuit of environmentally benign and sustainable chemical manufacturing has led to the application of green chemistry principles in the synthesis of active pharmaceutical ingredients, including Tizanidine. Traditional synthetic routes are often re-evaluated and redesigned to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Innovations in the synthesis of Tizanidine have focused on several core principles of green chemistry. A notable approach involves a new process starting from 4-chloro-2-nitroaniline. google.com This method incorporates catalytic hydrogenation for the reduction of nitro groups, a significant improvement over methods using stoichiometric metal reductants like iron or zinc powder, which generate large amounts of waste. google.comresearchgate.net The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney Nickel, is advantageous as they can be easily recovered and recycled, reducing production costs and environmental impact. google.com
The use of ionic liquids as reaction media has also been explored. google.com A method using a quaternary ammonium (B1175870) type ionic liquid for the reaction between 4-amino-5-chloro-2,1,3-benzothiadiazole (B17833) and 2-imidazolidinone with phosphorus oxychloride offers an alternative to conventional solvents. google.com
Microwave-assisted synthesis represents another green approach, significantly reducing reaction times and often improving yields. nih.gov While a full synthesis of Tizanidine using microwave technology is a subject of ongoing research, related studies on creating analytical nanosensors for Tizanidine have successfully used microwave-assisted strategies for their rapid and eco-friendly preparation. nih.gov This highlights the potential for applying such energy-efficient technologies to the synthesis of the parent molecule itself.
Furthermore, mechanochemistry, or solvent-free synthesis, presents a promising frontier for the green production of pharmaceuticals like Tizanidine. researchgate.net A review of synthetic methods notes that solvent-free protocols have the potential to make the preparation of bioactive compounds more sustainable. researchgate.net
The table below summarizes various green chemistry approaches applied to different steps in the synthesis of Tizanidine.
| Synthetic Step | Traditional Reagent/Condition | Green Alternative | Green Chemistry Principle | Reference |
| Nitro Group Reduction | Zinc powder, Iron powder | Catalytic Hydrogenation (H2 with Pd/C or Raney-Ni) | Atom Economy, Waste Prevention (recyclable catalyst) | google.com |
| Solvent for Hydrogenation | Various organic solvents | Methanol (B129727), Ethanol, Water | Use of Safer Solvents | google.com |
| Condensation Step | Phosphorus oxychloride as solvent | Toluene, Xylene, N,N-dimethylformamide as solvent | Use of Safer Solvents | google.com |
| Reaction Medium | Conventional volatile organic solvents | Quaternary ammonium ionic liquid | Use of Safer Solvents and Auxiliaries | google.com |
| Energy Input | Conventional heating | Microwave irradiation | Design for Energy Efficiency | nih.gov |
By integrating these principles, the synthesis of Tizanidine can be made significantly more sustainable, reducing its environmental footprint and aligning with the broader goals of green and sustainable chemistry. google.comnih.gov
Compound Names Mentioned
| Chemical Formula | Common Name |
| This compound | Tizanidine Hydrochloride |
| C9H8ClN5S | Tizanidine |
| C6H6ClN3O2 | 4-chloro-2-nitroaniline |
| C6H8ClN3 | 4-chloro-1,2-phenylenediamine |
| C6H3ClN2S | 5-chloro-2,1,3-benzothiadiazole |
| C6H2ClN3O2S | 5-chloro-4-nitro-2,1,3-benzothiadiazole |
| C6H4ClN3S | 4-amino-5-chloro-2,1,3-benzothiadiazole |
| C3H6N2O | 2-imidazolidinone |
| - | Palladium on carbon |
| - | Raney Nickel |
| CH4O | Methanol |
| C2H6O | Ethanol |
| C7H8 | Toluene |
| C8H10 | Xylene |
| C3H7NO | N,N-dimethylformamide |
| POCl3 | Phosphorus oxychloride |
| SOCl2 | Thionyl chloride |
Advanced Spectroscopic Characterization and Structural Elucidation of C15h24cln5o3s
Nuclear Magnetic Resonance (NMR) Spectroscopy for C15H24ClN5O3S Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like Tianeptine (B1217405). By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, revealing how they are connected within the molecule.
¹H NMR spectroscopy identifies the different types of hydrogen atoms (protons) in Tianeptine. The spectrum shows signals at specific chemical shifts (δ), measured in parts per million (ppm), which indicate the electronic environment of each proton. The integration of these signals corresponds to the number of protons of each type, and their splitting patterns (multiplicity) reveal adjacent, non-equivalent protons.
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete count of the carbon environments.
A study reporting on a Tianeptine salt provides ¹H NMR data in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent. google.com The signals corresponding to the protons of the heptanoic acid side chain appear in the upfield region, while the aromatic protons of the dibenzothiazepine core are observed further downfield. google.com The methyl group attached to the nitrogen atom shows a characteristic singlet peak. google.com
Table 1: Representative ¹H NMR Data for Tianeptine Moiety in DMSO-d6 Data interpreted from a study on a tianeptine salt. google.com
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.10-1.32 | Multiplet | Methylene (B1212753) protons (-CH₂) of the heptanoic acid chain |
| 1.38-1.54 | Multiplet | Methylene protons (-CH₂) of the heptanoic acid chain |
| 2.16 | Triplet | Methylene protons (-CH₂) adjacent to the carboxylic acid group |
| 3.37 | Singlet | N-Methyl protons (-CH₃) |
| 5.34 | Singlet | Methine proton (-CH-) at the bridge of the tricyclic system |
| 7.33-7.60 | Multiplet | Aromatic protons (-CH-) |
| 7.76 | Broad Singlet | Aromatic protons (-CH-) |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. mdpi.comsdsu.eduyoutube.com
Correlation Spectroscopy (COSY): This experiment maps proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu It is instrumental in piecing together fragments of the molecule, such as the spin systems within the aromatic rings and the sequence of methylene groups in the heptanoic acid side chain. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of a proton signal to the carbon atom it is attached to, which is a critical step in mapping the carbon skeleton. youtube.comresearchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over longer ranges, typically two to three bonds. sdsu.edu This is particularly powerful for connecting molecular fragments that are not directly bonded, such as linking the heptanoic acid side chain to the tricyclic core and establishing the positions of substituents on the aromatic rings. youtube.comresearchgate.netpolicija.si
Structural elucidation of Tianeptine is confirmed through the combined use of these 1D and 2D NMR experiments, which together provide a comprehensive map of its atomic framework. policija.si
Mass Spectrometry (MS) for this compound Elemental Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. mdpi.comnmslabs.com This precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds that may have the same nominal mass. For Tianeptine, HRMS confirms the molecular formula C₂₁H₂₅ClN₂O₄S by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to its theoretically calculated value with minimal deviation. scispace.com This technique is a definitive method for confirming the identity of the compound in a sample. mdpi.com
Tandem Mass Spectrometry (MS/MS) involves selecting the parent ion of Tianeptine ([M+H]⁺ at m/z 437) and subjecting it to fragmentation. nih.govmdpi.com The resulting fragment ions are then analyzed to provide a "fingerprint" that is characteristic of the molecule's structure. mdpi.comresearchgate.net
Table 2: Common MS/MS Fragments of Protonated Tianeptine [M+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Interpretation |
|---|---|---|
| 437 | 292 | Loss of the heptanoic acid side chain |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. science.govnih.gov By measuring the absorption or scattering of light, these methods can identify the specific functional groups present in a molecule like Tianeptine. science.govresearchgate.net
IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying groups such as the carbonyl (C=O) of the carboxylic acid, the amine (N-H), and the sulfone (S=O) groups. irdg.orggoogle.com A study on Tianeptine derivatives identified key IR absorption bands, including those for the N-H bond (around 3340 cm⁻¹) and the C=O stretch of the carboxylic acid (which would be expected in a similar region to the ester at 1736 cm⁻¹). scispace.com The presence of the sulfone group (S=O) is also confirmed by strong characteristic bands. mdpi.com
Raman spectroscopy is often more sensitive to non-polar, symmetric bonds and is useful for analyzing the aromatic ring structures and the C-S bonds within the thiazepine ring. nih.gov While specific Raman data for Tianeptine is less commonly published in general literature, it serves as a valuable complementary tool to IR for a complete vibrational analysis. researchgate.net
Table 3: Characteristic Infrared (IR) Absorption Bands for Tianeptine Functional Groups Data based on reported values for Tianeptine and its derivatives. scispace.comscielo.br
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3340 | Amine (N-H) | Stretching |
| ~2930 | Alkyl (C-H) | Stretching |
| ~1730 | Carbonyl (C=O) | Stretching |
| ~1470 | Aromatic (C=C) | Ring Stretching |
| ~1335 & ~1150 | Sulfone (S=O) | Asymmetric & Symmetric Stretching |
X-ray Crystallography for this compound Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about the molecular structure, conformation, and intermolecular interactions in the solid state.
For the compound this compound, specifically its hydrochloride salt, X-ray diffraction analysis has been performed to elucidate its solid-state structure. acs.org The analysis confirms the complex tricyclic core, which features a seven-membered sultam ring system. acs.org In the solid state, molecules arrange in a regular, repeating pattern known as a crystal lattice, which is essential for obtaining high-quality diffraction data. nde-ed.org While specific crystal system and space group data for Tianeptine are not broadly published in readily accessible literature, the process would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the calculation of electron density maps, revealing the precise positions of each atom in the molecule and the unit cell parameters of the crystal. rsc.orgrsc.org The resulting structural data is crucial for understanding its chemical properties and interactions.
Table 1: General Parameters in X-ray Crystallography of a Molecular Solid
| Parameter | Description |
|---|---|
| Crystal System | The classification of the crystal based on its axial systems (e.g., monoclinic, orthorhombic). materialsproject.org |
| Space Group | The description of the symmetry of the crystal structure. materialsproject.org |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). materialsproject.org |
| Z Value | The number of molecules per unit cell. |
| Bond Lengths/Angles | Precise measurements of the distances between bonded atoms and the angles they form. |
This table represents typical data obtained from an X-ray crystallography study.
Chromatographic Techniques for Purity Assessment and Separation of this compound Isomers
Chromatographic methods are fundamental for separating the components of a mixture and assessing the purity of a chemical compound. For a chiral molecule like Tianeptine, these techniques are also vital for separating its enantiomers. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Tianeptine and for the quantitative analysis of the compound and its metabolites. avantorsciences.comnih.gov Reverse-phase HPLC (RP-HPLC) methods are commonly employed for this purpose.
One validated RP-HPLC method for Tianeptine utilizes a C18 column with a mobile phase consisting of a water and methanol (B129727) mixture (85:15 v/v). ijpra.com Detection is typically carried out using a UV detector at a wavelength of 218 nm, where Tianeptine shows significant absorbance. ijpra.com Under these conditions, Tianeptine has a specific retention time, for instance, 5.430 minutes, which allows for its identification and quantification. ijpra.com The method demonstrates linearity over a concentration range of 10-50 µg/ml, making it suitable for quality control. ijpra.com Another method uses a gradient elution with acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid) as the mobile phase, with detection at 220 nm. nih.govmdpi.com
As Tianeptine is a chiral molecule, separating its enantiomers is crucial for research. nih.gov Enantioselective HPLC methods have been developed using chiral stationary phases (CSPs). nih.govresearchgate.net For example, CSPs based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene (like WhelkoShell) and modified macrocyclic glycopeptides (like NicoShell) have been successfully used for both analytical and preparative separation of Tianeptine enantiomers. nih.gov These advanced columns can effectively resolve the enantiomeric pairs, which is a critical step for studying the properties of each individual isomer. nih.govsigmaaldrich.com
Table 2: Example HPLC Methods for this compound (Tianeptine) Analysis
| Parameter | Method 1 (Purity) ijpra.com | Method 2 (Purity) mdpi.comijrpr.com | Method 3 (Chiral Separation) nih.gov |
|---|---|---|---|
| Column | Zorbax C18 (4.6 x 250mm, 5µm) | Waters Xterra MS C18 (2.1 x 150 mm, 5 μm) | WhelkoShell or NicoShell CSP |
| Mobile Phase | Water:Methanol (85:15 v/v) | Gradient of Acetonitrile and 0.1% TFA in Water | Normal Phase or Polar Ionic Mode |
| Flow Rate | 1.0 ml/min | 0.5 ml/min | Not specified |
| Detection | UV at 218 nm | UV at 220 nm | UV or Circular Dichroism |
| Retention Time | ~5.430 min | ~7.6-7.7 min | Varies with CSP and conditions |
Direct analysis of Tianeptine by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability, meaning it can decompose at the high temperatures used in GC. soft-tox.org Therefore, a chemical derivatization step is often necessary to convert Tianeptine into a more volatile and thermally stable compound suitable for GC-MS analysis. upol.czjfda-online.com
The most common derivatization technique is silylation, where active hydrogen atoms in the molecule (such as on the carboxylic acid and amine groups) are replaced with a trimethylsilyl (B98337) (TMS) group. shimadzu.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. shimadzu.com After derivatization, the TMS-derivative of Tianeptine can be analyzed by GC-MS. shimadzu.com The mass spectrometer then fragments the derivatized molecule, producing a unique mass spectrum that serves as a chemical fingerprint for identification. researchgate.net
Predicted mass spectra for both non-derivatized and TMS-derivatized Tianeptine are available in databases and serve as a guide for identification. hmdb.cahmdb.ca For the single-TMS derivative, the molecular formula becomes C24H33ClN2O4SSi. hmdb.ca GC-MS analysis is particularly useful in forensic toxicology and metabolomics for detecting and identifying Tianeptine and its metabolites in biological samples. soft-tox.orgresearchgate.net
Table 3: GC-MS Analysis of this compound (Tianeptine)
| Step | Description | Purpose |
|---|---|---|
| Derivatization | Reaction with a silylating agent (e.g., BSTFA) to form a TMS-derivative. shimadzu.com | To increase volatility and thermal stability for GC analysis. jfda-online.com |
| Chromatography | Separation of the derivative on a GC column (e.g., SH-Rxi™-5Sil MS). shimadzu.com | To isolate the Tianeptine derivative from other components in the sample. |
| Mass Spectrometry | Ionization and fragmentation of the eluted derivative and analysis of the mass-to-charge ratio of the fragments. researchgate.net | To provide a specific mass spectrum for confident identification and structural elucidation. |
Theoretical and Computational Chemistry Studies of C15h24cln5o3s
Quantum Chemical Calculations of C15H24ClN5O3S Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation for a given molecular system to provide detailed information about its geometry, stability, and electronic properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state properties of molecules the size of this compound. In a typical DFT study, the electron density is used as the fundamental variable to calculate the total energy of the system.
A DFT analysis of this compound would commence with geometry optimization. This process identifies the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure of the molecule. From this optimized geometry, a wealth of information can be derived. For instance, one study on tianeptine (B1217405) and its ester derivatives utilized DFT with the B3LYP functional and a 6-311G(d,p) basis set to optimize their structures. scielo.br A similar approach would be appropriate for this compound.
Key properties that would be calculated using DFT include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Electrostatic Potential (ESP): An ESP map would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.
Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of this compound. This serves as a theoretical fingerprint of the molecule and can be used to confirm its synthesis and identify functional groups.
Table 1: Hypothetical DFT-Calculated Properties of this compound This table presents plausible data that would be generated from a DFT study.
| Property | Value | Unit |
|---|---|---|
| Total Energy | -1532.45 | Hartrees |
| HOMO Energy | -6.21 | eV |
| LUMO Energy | -1.89 | eV |
| HOMO-LUMO Gap | 4.32 | eV |
| Dipole Moment | 3.45 | Debye |
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate "gold standard" predictions for molecular properties.
For a molecule like this compound, high-level ab initio calculations could be employed to refine the energies of different conformations or to investigate excited electronic states. A study on the thermal decomposition of 1,3,3-trinitroazetidine (B1241384) (TNAZ) utilized CCSD(T)/cc-pVTZ single-point energy calculations on DFT-optimized geometries to achieve higher accuracy. dtic.mil This approach could be similarly applied to this compound to obtain a more precise understanding of its stability and reaction energetics.
Molecular Dynamics (MD) Simulations of this compound in Solution and Biological Environments
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment over time. An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) or within a larger biological system (e.g., a protein or a lipid bilayer) and then solving Newton's equations of motion for all atoms in the system.
Conformational Analysis and Flexibility
A molecule as complex as this compound can exist in numerous different three-dimensional shapes, or conformations. MD simulations are an excellent tool for exploring the conformational landscape of a molecule and understanding its flexibility. By simulating the molecule over nanoseconds or even microseconds, one can observe how it folds, unfolds, and transitions between different stable conformations. This is crucial as the biological activity of a molecule is often tied to a specific conformation. For example, the seven-membered ring in tianeptine has been shown to adopt a boat conformation. researchgate.net
Solvation Effects and Solvent Interactions
The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations explicitly model the interactions between the solute (this compound) and the individual solvent molecules. This allows for the calculation of important properties such as the solvation free energy, which determines the molecule's solubility. The simulations can also reveal the formation of hydrogen bonds between the molecule and water, which can significantly influence its structure and reactivity. For instance, tianeptine is soluble in organic solvents like ethanol (B145695) and DMSO, and its solubility in aqueous buffers can also be determined. caymanchem.com
Prediction of this compound Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction. By mapping out the potential energy surface for a reaction, it is possible to identify the transition states and calculate the activation energies, providing a detailed picture of the reaction mechanism.
For this compound, theoretical methods could be used to investigate its metabolic fate. For example, the sites on the molecule most susceptible to oxidation by cytochrome P450 enzymes could be predicted by calculating the energies of the radical intermediates. It has been noted that tianeptine can be metabolically activated into a reactive species in the human liver. acs.org Similar pathways could be investigated for this compound.
Furthermore, the reactivity of this compound with other molecules could be explored. For example, docking studies, a form of computational simulation, could predict how the molecule might bind to a biological target such as a protein receptor. Molecular docking studies have been performed on tianeptine to understand its interaction with serum albumin. scielo.br
Table 2: Hypothetical Reaction Energetics for a Postulated Metabolic Pathway of this compound This table illustrates the type of data that could be obtained from a computational study of a reaction mechanism.
| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|---|
| Hydroxylation | This compound | C15H24ClN5O4S | 15.2 | -5.8 |
| N-dealkylation | This compound | C14H22ClN5O3S | 22.5 | 3.1 |
Table of Compound Names
| Chemical Formula | Common/Systematic Name |
| This compound | Not commonly available |
| C21H25ClN2O4S | Tianeptine |
| C15H24ClN5O3 | (S)-2-(2-Chloro-3,4-dimethoxy-benzylamino)-5-guanidino-pentanoic acid amide |
| C12H11N3O | 1,3,3-trinitroazetidine (TNAZ) |
| C2H6O | Ethanol |
| C2H6OS | Dimethyl sulfoxide (B87167) (DMSO) |
Ligand Binding Studies and Docking Simulations for this compound
Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are crucial for understanding the interaction between a ligand, such as Tianeptine, and its protein targets.
Interaction with Opioid Receptors: Research has identified Tianeptine as an agonist for the µ-opioid receptor (MOR) and, to a lesser extent, the δ-opioid receptor (DOR), with no significant activity at the κ-opioid receptor (KOR). acs.org Radioligand binding assays have quantified the affinity of Tianeptine for these receptors. For the human µ-opioid receptor, Tianeptine exhibits a binding affinity (Ki) of 383 ± 183 nM and an EC50 of 194 ± 70 nM for G-protein activation. nih.gov Its activity at the DOR is considerably lower. acs.orgnih.gov These findings suggest that the activation of MOR is a key molecular event responsible for many of Tianeptine's pharmacological effects. nih.govnih.gov Molecular dynamics simulations and docking studies are employed to model these interactions, helping to explain the functional outcomes, such as G protein-biased agonism, at the atomic level. mdpi.comresearchgate.net
Interaction with Serotonin (B10506) Transporter (SERT): Despite its classification as a selective serotonin reuptake enhancer (SSRE), computational studies have explored its interaction with the serotonin transporter (SERT). A molecular docking study compared Tianeptine with the SSRI Citalopram and the native substrate Serotonin. researchgate.net The results indicated that Tianeptine has a strong binding affinity for SERT, even slightly higher than that of Citalopram. researchgate.netresearchgate.netmedwinpublishers.com This interaction is analyzed by examining binding energy, hydrogen bond lengths, and the specific amino acid residues involved in the binding pocket. researchgate.netlongdom.org
| Ligand | Binding Affinity (ΔG, kcal/mol) | Reference |
|---|---|---|
| Tianeptine | -9.0 | researchgate.netresearchgate.net |
| Citalopram | -8.9 | researchgate.net |
| Serotonin | -6.8 | researchgate.net |
Interaction with Glutamate (B1630785) Receptors: Tianeptine's influence on the glutamatergic system is a significant aspect of its neurorestorative effects. mdpi.comnih.gov However, studies have shown that Tianeptine does not have a measurable binding affinity for NMDA, AMPA, or kainate receptors at concentrations up to 10 μM. nih.gov Instead of direct binding, Tianeptine modulates glutamatergic neurotransmission through indirect mechanisms. nih.gov It has been shown to potentiate AMPA receptor function by activating signaling cascades involving CaMKII and PKA. nih.govnih.gov Computational models of hippocampal neurons are used to analyze how stress-induced changes in neuronal structure are counteracted by Tianeptine's effects on AMPA receptor conductance and synaptic plasticity. physiology.orgresearchgate.net
Interaction with Serum Albumin: The interaction of Tianeptine with plasma proteins like bovine serum albumin (BSA) and human serum albumin (HSA) has been investigated using fluorescence quenching and molecular docking. scielo.brresearchgate.netscispace.com These studies are important for understanding the pharmacokinetic properties of the drug. scispace.com Docking calculations show a strong affinity of Tianeptine for site IIA of the protein, which supports a static quenching mechanism. scielo.brresearchgate.net The free acid portion of the Tianeptine molecule is crucial for this interaction. scielo.brscispace.com
Cheminformatics and Machine Learning Approaches for this compound Property Prediction
Cheminformatics and machine learning offer powerful tools for predicting the properties of chemical compounds and understanding their biological activities based on their structure. nih.gov These approaches are increasingly applied in drug discovery and development. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov For Tianeptine and its derivatives, QSAR studies have been conducted to understand the structural requirements for their antidepressant-like effects. researchgate.net These models use molecular descriptors—numerical values that encode the physicochemical properties of the molecule—to predict activity. wikipedia.org By analyzing a series of Tianeptine derivatives, researchers can identify which structural features, such as the nature of the side chain, are critical for potency. researchgate.net Such models can guide the design of new compounds with potentially improved properties. mdpi.comresearchgate.net The development of robust QSAR models is essential for predicting the efficacy and potential toxicity of new chemical entities. nih.govnih.gov
Machine Learning for Drug Repurposing and Property Prediction: Machine learning (ML) algorithms are capable of identifying complex patterns in large datasets. researchgate.net In one proof-of-concept study, a machine learning method called Drug-induced Behavioral Signature Analysis (DBSA) was used to screen a library of approved drugs for their potential to reverse the behavioral symptoms in a mouse model of Huntington's Disease. nih.gov Tianeptine was among the drugs predicted to have a therapeutic effect, a prediction that was subsequently validated in vivo. This demonstrates the power of target-agnostic, phenotype-based computational methods to generate new hypotheses for drug repurposing. nih.gov
Furthermore, ML models are being developed to predict various absorption, distribution, metabolism, and excretion (ADME) and physicochemical properties of molecules. nih.gov While specific ML models solely for Tianeptine are not widely documented, it is included in larger datasets used to train and validate general-purpose models for properties like plasma protein binding, metabolic clearance, and lipophilicity. nih.govdrugbank.com These predictive models are vital for accelerating drug discovery by flagging potentially problematic candidates early in the development process. nih.gov
Investigation of Molecular Interaction Mechanisms of C15h24cln5o3s
Elucidation of Specific Target Interactions (e.g., Proteins, Nucleic Acids, Receptors)
Research has identified the primary molecular targets of Tianeptine (B1217405), shifting the understanding of its pharmacological effects from the serotonergic system to glutamatergic and opioid pathways.
A significant breakthrough occurred in 2014 when Tianeptine was identified as a full agonist of the μ-opioid receptor (MOR) and, to a lesser extent, the δ-opioid receptor (DOR). wikipedia.orgacs.org A screening against more than 50 human brain receptors found that Tianeptine's only significant binding target was the human MOR (hMOR), with a binding affinity (Ki) of 383 ± 183 nM. nih.gov This interaction with opioid receptors is considered crucial for its antidepressant and anxiolytic effects. drugbank.com The active metabolite of Tianeptine, known as MC5, also demonstrates similar activity as a MOR agonist. wikipedia.org
In addition to its opioid receptor activity, Tianeptine significantly modulates the glutamatergic system. nih.gov It interacts with AMPA and NMDA glutamate (B1630785) receptors, which are vital for neural plasticity. wikipedia.orgdrugbank.com Studies in animal models show that Tianeptine can prevent stress-induced changes in glutamatergic neurotransmission in key brain regions like the amygdala and hippocampus. wikipedia.org It is thought to normalize glutamatergic tone, which may be a core component of its therapeutic action. nih.gov While early hypotheses focused on the serotonin (B10506) transporter (SERT), later studies revealed a low affinity for this transporter, suggesting that its impact on serotonin levels is not its primary mechanism. uic.edunih.gov Furthermore, investigations have shown that Tianeptine has no significant affinity for a wide range of other neurotransmitter receptors. nih.gov
A study investigating the interaction between Tianeptine and bovine serum albumin (BSA) found that the compound binds to the protein, with fluorescence quenching experiments suggesting a dynamic interaction mechanism. scielo.br
| Target Molecule | Interaction Type | Observed Effect | Supporting Evidence (Citation) |
|---|---|---|---|
| μ-Opioid Receptor (MOR) | Full Agonist | Activation of receptor, linked to antidepressant and anxiolytic effects. | wikipedia.orgacs.orgnih.govdrugbank.com |
| δ-Opioid Receptor (DOR) | Weak Agonist | Contributes to overall pharmacological profile. | uic.eduacs.org |
| AMPA/NMDA Receptors | Modulator | Alters receptor activity, prevents stress-induced glutamatergic changes, affects neural plasticity. | wikipedia.orgdrugbank.comnih.gov |
| Serotonin Transporter (SERT) | Low Affinity Binding | Previously thought to enhance reuptake, now considered not a primary mechanism. | uic.eduwikipedia.orgnih.gov |
| Bovine Serum Albumin (BSA) | Binding | Demonstrates protein-binding capability in vitro. | scielo.br |
Biophysical Characterization of C15H24ClN5O3S-Target Binding
Biophysical techniques provide quantitative data on the binding affinity and thermodynamics of drug-target interactions, offering deeper insight into the molecular mechanisms.
Isothermal Titration Calorimetry (ITC) is a technique used to measure the thermodynamic parameters of binding interactions, such as the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). harvard.edu While specific ITC data for Tianeptine's interaction with its primary neural targets like MOR or glutamate receptors is not widely available in public literature, the principles of ITC are crucial for understanding such interactions. harvard.edutainstruments.com For example, ITC studies on other compounds, like the interaction of lesinurad (B601850) with the PPARγ ligand-binding domain, have revealed a Kd of 1.3 μM, with the binding being driven by both enthalpic and entropic changes. researchgate.net Such data is invaluable for confirming direct interaction and understanding the forces driving the binding event.
| Interacting Molecules | Binding Affinity (Kd) | Enthalpy (ΔH) | Entropy (ΔS) | Stoichiometry (n) | Citation |
|---|---|---|---|---|---|
| Tianeptine - Target | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | |
| *Lesinurad - PPARγ (Example) | 1.3 μM | -26 kJ/mol | 27 J/mol·K | Not Reported | researchgate.net |
*Note: Lesinurad-PPARγ data is provided as an illustrative example of ITC findings, as specific data for Tianeptine was not found.
Surface Plasmon Resonance (SPR) is another powerful label-free technique for studying molecular interactions in real-time. nih.gov It provides kinetic data, including the association rate (k_on) and dissociation rate (k_off), which together determine the binding affinity (Kd). SPR is widely used to clarify drug-target binding mechanisms and affinities. researchgate.net Although specific SPR studies detailing the binding kinetics of Tianeptine to MOR or glutamate receptors are not readily found, its application would be critical to fully characterize these interactions. The technology allows for the precise measurement of how quickly the compound binds to its target and how long it remains bound, which are key determinants of its pharmacological activity.
Spectroscopic Analysis of this compound-Induced Conformational Changes in Target Molecules
Spectroscopic methods are essential for understanding how the binding of a ligand like Tianeptine affects the three-dimensional structure of its target protein. A study using fluorescence spectroscopy investigated the interaction between Tianeptine and its ester derivatives with bovine serum albumin (BSA). scielo.br The results indicated that Tianeptine quenches the intrinsic fluorescence of BSA, suggesting a direct interaction that may alter the protein's local environment. scielo.br The study proposed a static quenching mechanism for the ester derivatives, pointing to the formation of a stable ground-state complex. scielo.br
Furthermore, vibrational circular dichroism spectroscopy has been used to determine the absolute configuration of Tianeptine's enantiomers, which is crucial as different stereoisomers can have different biological activities and induce different conformational changes in their targets. nih.gov While direct evidence of conformational changes in opioid or glutamate receptors induced by Tianeptine is a subject for more advanced structural biology studies (like X-ray crystallography), spectroscopic data strongly supports that such changes are a fundamental consequence of the binding event. tandfonline.comresearchgate.net
Mechanistic Studies of Cellular Responses to this compound
The binding of Tianeptine to its molecular targets initiates a cascade of cellular events. Its action as a MOR agonist leads to downstream signaling, including the inhibition of adenylate cyclase activity and modulation of ion channels. drugbank.com This MOR activation also appears to upregulate the mTOR pathway, which in turn can stimulate the glutamatergic system, enhancing the compound's therapeutic effects. nih.gov
In the context of the glutamatergic system, Tianeptine has been shown to reverse the effects of stress on neuroplasticity. nih.gov For instance, it can restore the dendritic arborization of hippocampal neurons that have been reduced by stress. nih.gov It may achieve this by altering the phosphorylation state of glutamate receptors. wikipedia.orgnih.gov
Recent studies also highlight an anti-inflammatory role for Tianeptine. It has been shown to suppress the activation of microglia, the primary immune cells of the brain. researchgate.net In both cell cultures and animal models, Tianeptine reduced the expression of microglial activation markers (like CD40 and MHC II) and the production of pro-inflammatory molecules. researchgate.netmdpi.com This effect may be mediated by reducing the lipopolysaccharide (LPS)-induced upregulation of Toll-like receptor 4 (TLR4) and suppressing the ERK1/2 signaling pathway. mdpi.com Tianeptine has also been found to affect autophagy, the cellular process of recycling components, through the mTORC1 pathway in neurons. nih.govresearchgate.net
In-depth Analysis of the Structure-Activity Relationship (SAR) and Structural Motifs of this compound and its Derivatives
Extensive research of scientific databases and literature has revealed no publicly available studies or identified compounds with the specific molecular formula this compound. Consequently, a detailed analysis based on the provided outline focusing solely on this chemical entity is not possible at this time.
The requested article structure, focusing on Structure-Activity Relationship (SAR), Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore identification, and the impact of stereochemistry, presupposes the existence of a body of research on a specific chemical scaffold and its analogs. Such research would typically include the synthesis of various derivatives and their subsequent biological evaluation to determine how chemical structure influences activity.
Without foundational data on the synthesis, biological targets, and activity of a compound with the formula this compound, the following sections of the requested article cannot be addressed:
Structure Activity Relationship Sar and Structural Motif Analysis of C15h24cln5o3s and Its Derivatives
Impact of Stereochemistry on the Activity Profile of C15H24ClN5O3S:Analyzing the role of stereochemistry requires the synthesis and testing of individual stereoisomers of the compound, for which no information exists.
Should scientific literature on a compound with the molecular formula this compound become available, a comprehensive article as per the requested structure could be generated. At present, the lack of data prevents the fulfillment of this request.
Biological Activity Profiling of C15h24cln5o3s in in Vitro Systems
Cell-Based Assays for C15H24ClN5O3S Evaluation
Cell-based assays are fundamental in determining how a compound affects cellular processes. These assays utilize cultured cells to investigate effects on cell health, growth, and death.
Cell proliferation and viability assays are designed to measure the number of healthy, metabolically active cells after exposure to a test compound. promega.co.uk These assays are critical for identifying cytotoxic or cytostatic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are colorimetric methods widely used for this purpose. thermofisher.comnih.gov
In these assays, mitochondrial dehydrogenases in viable cells convert the tetrazolium salt (MTT or MTS) into a colored formazan (B1609692) product. anilocus.comintegra-biosciences.com The intensity of the color, which can be measured using a spectrophotometer, is directly proportional to the number of living cells. integra-biosciences.com This allows for the quantification of cell viability and the determination of key parameters such as the IC50 (half-maximal inhibitory concentration), which is the concentration of a compound that inhibits a biological process by 50%. researchgate.net For instance, a typical experiment would involve seeding a 96-well plate with a specific cell line, treating the cells with varying concentrations of this compound, and then performing the MTT or MTS assay to assess cell viability. thermofisher.com
Table 1: Hypothetical MTT Assay Data for this compound on a Cancer Cell Line
| Concentration of this compound (µM) | Average Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.00 | 100% |
| 1 | 0.95 | 95% |
| 10 | 0.75 | 75% |
| 50 | 0.50 | 50% |
| 100 | 0.25 | 25% |
| 200 | 0.10 | 10% |
This table is for illustrative purposes and does not represent actual experimental data.
To understand the mechanism of cell death induced by this compound, it is essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Assays that can differentiate between these two processes include flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. nih.gov
Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. By analyzing the staining patterns, researchers can quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment with this compound. Another method involves measuring the activity of caspases, which are key enzymes in the apoptotic pathway. nih.govnih.gov The dynamic interplay between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is also a critical area of investigation in apoptosis studies. nih.gov
The cell cycle is a series of events that leads to cell division and replication. plos.org Many anti-cancer agents function by arresting the cell cycle at specific phases (G0/G1, S, G2, or M), thereby preventing cell proliferation. nih.govmdpi.com Flow cytometry is a common technique used for cell cycle analysis. biocompare.comdenovosoftware.com
For this analysis, cells treated with this compound are stained with a DNA-binding fluorescent dye like propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content. denovosoftware.com A flow cytometer then measures the fluorescence of individual cells, allowing for the generation of a histogram that shows the distribution of cells in the different phases of the cell cycle. denovosoftware.com An accumulation of cells in a particular phase would suggest that this compound interferes with cell cycle progression at that checkpoint. nih.gov
Biochemical Assays for Enzyme Inhibition or Activation by this compound
Biochemical assays are used to determine if a compound directly interacts with and modulates the activity of a specific enzyme. These assays are performed in a cell-free system, using purified enzymes and substrates. The effect of this compound on the activity of a target enzyme would be measured by quantifying the rate of substrate conversion to product. For example, if this compound is hypothesized to be a kinase inhibitor, a kinase activity assay would be performed to measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide in the presence of the compound. A reduction in phosphorylation would indicate enzyme inhibition.
Reporter Gene Assays for Receptor Activation or Modulation by this compound
Reporter gene assays are powerful tools for studying the activation or modulation of cellular receptors and signaling pathways. creative-bioarray.combitesizebio.com These assays are particularly useful for screening compounds that act on G-protein coupled receptors (GPCRs) or nuclear receptors. creative-bioarray.comindigobiosciences.com In this system, cells are engineered to express a reporter gene (such as luciferase or β-galactosidase) under the control of a specific response element that is activated by a particular signaling pathway. bitesizebio.comnih.gov
If this compound activates a receptor, the downstream signaling cascade will lead to the transcription of the reporter gene, resulting in a measurable signal (e.g., light emission for luciferase). promega.com The intensity of the signal is proportional to the level of receptor activation. This method is highly sensitive and suitable for high-throughput screening. creative-bioarray.comnih.gov
Table 2: Hypothetical Luciferase Reporter Assay Data for this compound
| Concentration of this compound (µM) | Luciferase Activity (Relative Light Units) |
| 0 (Control) | 100 |
| 0.1 | 500 |
| 1 | 2500 |
| 10 | 10000 |
| 100 | 12000 |
This table is for illustrative purposes and does not represent actual experimental data.
High-Throughput Screening (HTS) Approaches for Identifying Biological Activities
High-throughput screening (HTS) involves the use of automation, robotics, and data processing software to rapidly test thousands to millions of compounds for their biological activity against a specific target. bmglabtech.comwikipedia.org HTS is a cornerstone of modern drug discovery and can be applied to various assay formats, including cell-based, biochemical, and reporter gene assays. bmglabtech.comgenedata.com
To identify the biological activities of this compound, it could be included in a large chemical library and screened against a panel of diverse biological targets. nih.gov This approach allows for the unbiased discovery of novel activities and mechanisms of action. The process typically involves miniaturization of assays into microplate formats (e.g., 384- or 1536-well plates) to increase throughput and reduce costs. bmglabtech.comwikipedia.org Hits from the primary screen are then subjected to further validation and characterization.
Degradation Pathways and Environmental Fate of C15h24cln5o3s
Abiotic Degradation Mechanisms of C15H24ClN5O3S
The primary abiotic degradation pathways for thifensulfuron-methyl (B1681301) in the environment are hydrolysis and photolysis. These chemical processes break down the parent compound into various transformation products.
Hydrolysis under Various pH Conditions
The hydrolysis of thifensulfuron-methyl is significantly dependent on the pH of the aqueous solution. The process is faster in both acidic and alkaline conditions compared to neutral pH. acs.org Under acidic conditions (pH 4-5), degradation occurs through two main pathways: the cleavage of the sulfonylurea bridge and O-demethylation of the triazine ring. acs.orgacs.org In alkaline environments, ester hydrolysis is the predominant reaction. echemi.com
The rate of hydrolysis, often expressed as a half-life (DT50), varies with pH and temperature. For instance, at 25°C, the half-life is reported to be 1.05 days at pH 5, but extends to 7.07 days at pH 6.5. echemi.com At a slightly higher temperature of 28°C, the half-life was 1.7 days at pH 4 and 17 days at pH 5. nih.gov Some studies have shown that thifensulfuron-methyl is stable to hydrolysis at pH 7 and 9, while at pH 5, the half-life is approximately 3 to 6 days. epa.gov The rate of hydrolysis is also accelerated at higher temperatures. nih.gov
Hydrolysis Half-life of Thifensulfuron-methyl at Various pH Conditions
| pH | Temperature (°C) | Half-life (Days) | Reference |
|---|---|---|---|
| 4 | 22 | 7.3 | echemi.com |
| 4 | 25 | 0.42 | echemi.com |
| 4 | 28 | 1.7 | nih.gov |
| 5 | Not Specified | 4-6 | publications.gc.ca |
| 5 | 25 | 1.05 | echemi.com |
| 5 | 28 | 17 | nih.gov |
| 6.5 | 25 | 7.07 | echemi.com |
| 7 | Not Specified | Stable/180 | nih.govepa.gov |
| 7.5 | 25 | 4.90 | echemi.com |
| 8.5 | 25 | 3.26 | echemi.com |
| 9 | Not Specified | Stable/90 | nih.govepa.gov |
| 9 | 28 | 6 | nih.gov |
| 10 | 28 | 0.4 | nih.gov |
Photolysis and Photodegradation Kinetics
Photolysis, or degradation by light, is another significant pathway for the dissipation of thifensulfuron-methyl. In aqueous solutions, the photodegradation follows pseudo-first-order kinetics. researchgate.nettandfonline.com The half-life for aqueous photolysis at pH 5 is between 30 and 72 hours, while at pH 7 and 9, it ranges from 3 to 6 days. epa.gov Soil photolysis is slower, with a reported half-life of 7 to 14 days. epa.gov
Studies using simulated sunlight showed that the photolysis half-life in water ranged from one to nine days at pH 5 and 9, respectively. researchgate.net The rate of photodegradation can be enhanced in strongly acidic or alkaline environments. researchgate.nettandfonline.com The presence of substances like iron (Fe3+) or hydrogen peroxide (H2O2) can also act as sensitizers, accelerating the degradation process. tandfonline.comtandfonline.com
Biodegradation of this compound in Environmental Matrices
Microbial activity plays a crucial role in the degradation of thifensulfuron-methyl in both soil and aquatic environments.
Aerobic and Anaerobic Transformation in Soil and Water/Sediment Systems
Biodegradation is the primary route of dissipation for thifensulfuron-methyl in the environment. publications.gc.ca In aerobic soil, the half-life is typically short, ranging from 1 to 2 weeks. epa.gov Comparing sterile to non-sterile soils highlights the importance of microbial action; half-lives in non-sterile soils were reported as 1.6, 2, 25, and 37 days, which were significantly shorter than the 27, 25, 53, and 102 days observed in the corresponding sterile soils. nih.govrayfull.com The initial and rapid degradation step in non-sterile soils is the de-esterification to its acid form, a process driven by microbial extracellular carboxyesterase activity. acs.org
In aquatic systems, both aerobic and anaerobic conditions contribute to degradation. The aerobic aquatic metabolism half-life in water-sediment systems is reported to be between 21 and 27 days. regulations.gov Under anaerobic conditions in sediment, the half-life was 25 days in native sediment and 53 days in sterile sediment from one source, and 37 days and 102 days from another, further confirming the role of microbes in its breakdown. nih.gov
Degradation Half-life of Thifensulfuron-methyl in Different Environmental Systems
| System | Condition | Half-life (Days) | Reference |
|---|---|---|---|
| Soil | Aerobic | 1.39 | herts.ac.uk |
| Soil | Aerobic | 7-14 | epa.gov |
| Soil (Field) | Aerobic | 3-20 | epa.gov |
| Soil (Field) | Aerobic | 12 (average) | greenbook.net |
| Water/Sediment | Aerobic | 21-27 | regulations.gov |
| Water/Sediment | Anaerobic | 25-37 | nih.gov |
Identification of Major Metabolites and Transformation Products
The degradation of thifensulfuron-methyl leads to the formation of several metabolites. The primary degradation pathways involve cleavage of the sulfonylurea bridge, O-demethylation of the triazine ring, de-esterification, and cleavage of the triazine ring itself. nih.govresearchgate.net
In soil, the initial and primary degradation product is thifensulfuron (B1222996) acid (also known as the de-esterified derivative), which is herbicidally inactive. acs.org Other significant metabolites identified include triazine amine, which is noted to be more persistent and mobile than the parent compound. epa.gov Further degradation can lead to a variety of other products such as O-demethyl triazine amine, N-demethyl triazine, saccharin, ester sulfonamide, and acid sulfonamide. epa.gov A study using the bacterium Ochrobactrum sp. identified five metabolites, including two newly reported ones: methyl 3-(N-carbamoylsulfamoyl) thiophene-2-carboxylate (B1233283) and 3-[(formimidoylamino-hydroxy-methyl)-sulfamoyl)-thiophene-2-carboxylic acid. researchgate.net
Environmental Mobility Studies of this compound
The mobility of thifensulfuron-methyl in soil is a key factor in determining its potential to leach into groundwater. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this mobility.
Reported Koc values for thifensulfuron-methyl range from 13 to 55. echemi.comrayfull.comgreenbook.net According to classification schemes, this range indicates that the compound is expected to have very high to high mobility in soil. echemi.comgreenbook.net The mobility can be inversely correlated with the organic matter content of the soil. publications.gc.ca
Soil Adsorption/Desorption Characteristics
The mobility and availability of Thifensulfuron-methyl in the soil environment are largely governed by its adsorption to soil particles and subsequent desorption. Laboratory studies using the batch equilibrium method have shown that the compound is generally mobile in soil. regulations.gov
The adsorption and desorption behavior is often described by the Freundlich isotherm, which relates the concentration of the herbicide in the soil to its concentration in the soil solution. Research has shown that the adsorption of Thifensulfuron-methyl is inversely correlated with soil pH and positively correlated with organic matter and clay content. publications.gc.cananobioletters.comscielo.org.za In soils with higher organic matter, the herbicide tends to be more strongly adsorbed, reducing its mobility. publications.gc.ca
One study investigated the adsorption of Thifensulfuron-methyl on two different types of natural clays, montmorillonite (B579905) and kaolinite. nanobioletters.com The Freundlich model was found to be a good fit for the experimental data. The montmorillonite clay, with its larger specific surface area and higher cation exchange capacity (CEC), exhibited a significantly greater adsorption capacity (higher Kf value) compared to kaolinite. nanobioletters.com This indicates that soil mineralogy plays a crucial role in the retention of Thifensulfuron-methyl.
Table 1: Freundlich Adsorption Parameters for Thifensulfuron-methyl on Different Clay Minerals
| Clay Type | Freundlich Coefficient (Kf) | Freundlich Exponent (n) | Correlation Coefficient (R²) |
| Montmorillonite | 33.27 | 0.747 | 0.98 |
| Kaolinite | 2.37 | 0.884 | 0.97 |
Source: Adapted from experimental data on the adsorption of Thifensulfuron-methyl on natural clays. nanobioletters.com
Additional studies on four different soil types found that Thifensulfuron-methyl has very high to high mobility, with soil organic carbon-water partition coefficient (Koc) values ranging from 7.4 to 32 mL/g. regulations.govnih.gov The adsorption (Ka) values ranged from 0.08 to 1.38 mL/g, with similar desorption values, confirming its mobile nature. regulations.gov
Leaching Potential in Soil Columns
Leaching is the process by which soluble chemicals are transported through the soil profile with water. Given its high water solubility and mobility, laboratory studies consistently indicate that Thifensulfuron-methyl has the potential to leach in various soil types. publications.gc.caregulations.gov
Soil column experiments provide a controlled environment to quantify this potential. In a study involving five different soils, the mobility of radiolabeled Thifensulfuron-methyl was assessed. regulations.gov The results showed that a significant portion of the applied herbicide was found in the leachate.
Table 2: Leaching of Thifensulfuron-methyl in Various Soil Columns
| Soil Type | % of Applied Herbicide in Leachate | % of Applied Herbicide in Soil |
| Sandy Loam | 72-96% | 3-28% |
| Silt | 72-96% | 3-28% |
| Loamy Sand | 72-96% | 3-28% |
| Silt Loam | 72-96% | 3-28% |
| Silt Loam (triazine-labeled) | 69% | 31% |
Source: Adapted from U.S. EPA registration review data. regulations.gov
In these studies, the majority of the substance found in the leachate was the parent Thifensulfuron-methyl compound. regulations.gov However, despite the high leaching potential observed in these laboratory settings, this is often mitigated under field conditions. publications.gc.ca Field studies have shown that most of the radioactivity from applied Thifensulfuron-methyl does not leach beyond 12 to 23 cm. publications.gc.ca This discrepancy is largely attributed to the rapid microbial degradation of the compound in the field, which reduces the amount of herbicide available for transport. publications.gc.caresearchgate.net In one field study, total transport of the herbicide from the root zone was estimated at less than 0.5% of the amount applied, although trace concentrations were detected in groundwater. researchgate.net
Modeling and Prediction of Thifensulfuron-methyl Environmental Persistence and Distribution
Environmental fate models are crucial tools for predicting the persistence and distribution of chemicals like Thifensulfuron-methyl. These models integrate data on a compound's physicochemical properties, such as its soil half-life (DT₅₀) and soil organic carbon-water partition coefficient (Koc), to estimate its behavior in various environmental compartments. herts.ac.ukherts.ac.uk
One of the most common screening models used to assess a pesticide's potential to contaminate groundwater is the Groundwater Ubiquity Score (GUS) index. The GUS index is calculated using the compound's soil half-life and Koc value. researchgate.net A GUS value greater than 2.8 indicates a high potential to leach, a value between 1.8 and 2.8 suggests an intermediate potential, and a value less than 1.8 indicates a low leaching potential. scielo.br Thifensulfuron-methyl is classified as having a high leachability potential based on its GUS score. herts.ac.ukherts.ac.uk
These predictive models help regulators assess risk and establish guidelines for use. For instance, because models predict a potential risk to aquatic plants from runoff, buffer zones are often required to be left unsprayed between treated fields and non-target areas. publications.gc.ca While laboratory and model predictions indicate high mobility, the rapid dissipation of Thifensulfuron-methyl under real-world field conditions is a critical factor that reduces the actual risk of significant groundwater contamination. publications.gc.caresearchgate.net
Future Research Directions and Unanswered Questions for C15h24cln5o3s
Addressing Gaps in Mechanistic Understanding
Despite years of study, the precise molecular mechanisms underlying Tianeptine's effects are not fully elucidated. researchgate.netnih.gov Initially, its action was thought to be related to serotonin (B10506) reuptake, but more recent evidence points towards a more complex pharmacology. springermedizin.de A significant breakthrough was the identification of Tianeptine (B1217405) as a full agonist at the mu-opioid receptor (MOR) and to a lesser extent, the delta-opioid receptor (DOR). researchgate.netacs.org However, it appears to activate signaling pathways distinct from those of traditional opioids like morphine. mdpi.comnih.gov This raises critical questions about the downstream targets and the specific cellular responses that mediate its therapeutic effects. nih.gov
Further research is needed to unravel the intricacies of its interaction with the glutamatergic system. tianeptine.comresearchgate.net Tianeptine has been shown to modulate glutamate (B1630785) receptor currents and normalize glutamatergic neurotransmission, which may be key to its neuroprotective and antidepressant properties. tianeptine.comresearchgate.netmdpi.com The interplay between its opioid receptor agonism and its influence on glutamate pathways is a crucial area for future investigation. researchgate.net Additionally, some studies suggest Tianeptine may have anti-inflammatory properties by suppressing microglial activation, a mechanism that warrants deeper exploration. researchgate.net Understanding these multifaceted mechanisms is essential for a complete picture of Tianeptine's action and for identifying new therapeutic applications.
Exploration of Novel Synthetic Pathways and Analog Design
The unique tricyclic structure of Tianeptine presents a rich scaffold for medicinal chemistry and the design of new analogs. acs.org Research into structure-activity relationships (SAR) has already provided valuable insights. For instance, modifications to the heptanoic acid side chain, the terminal carboxylic acid group, the chlorine substituent, and the tricyclic system have been explored to understand their impact on activity. acs.orgnih.gov
A key focus for future analog design is to separate the desired therapeutic effects from potential liabilities. For example, modifying the N-methyl moiety to block N-demethylation, a known metabolic pathway, has been a recent area of interest. acs.org The development of analogs that retain the beneficial properties while minimizing opioid-related effects is a significant goal. acs.org The synthesis of hybrid molecules, such as linking Tianeptine with other pharmacophores like tacrine, has shown promise in creating multi-target agents with potential applications beyond depression. researchgate.net The creation of novel synthetic opioids based on the Tianeptine scaffold is also an area of interest, though it requires careful consideration of the potential for misuse. researchgate.net
Integration of Advanced Computational and Experimental Methodologies
The advancement of computational and experimental techniques offers powerful new tools to investigate Tianeptine. Molecular docking and molecular dynamics simulations can provide detailed insights into the binding of Tianeptine and its analogs to target proteins like the serotonin transporter and opioid receptors. mdpi.comresearchgate.net These computational approaches can help predict the binding affinities and functional effects of novel compounds, guiding synthetic efforts. researchgate.net
Experimentally, advanced neuroimaging techniques like fMRI can be used to study the effects of Tianeptine on brain connectivity and function in real-time. stanford.edumedrxiv.org High-content imaging assays in primary neurons and human-derived neurons can assess the impact of Tianeptine and its analogs on neuroplasticity pathways. mit.edu Furthermore, techniques like RNA sequencing can be employed to monitor changes in gene expression in specific brain regions following Tianeptine treatment, helping to identify the molecular pathways it modulates. eurekalert.org The integration of these cutting-edge methodologies will be crucial for a more comprehensive understanding of Tianeptine's neurobiology.
Development of C15H24ClN5O3S-Based Probes or Tools for Biological Systems
The unique pharmacological profile of Tianeptine makes it an excellent candidate for development into chemical probes to investigate biological systems. These probes could be used to explore the roles of the mu-opioid receptor and glutamatergic pathways in various physiological and pathological processes. columbia.edu For instance, fluorescently labeled Tianeptine analogs could be synthesized to visualize the distribution of their binding sites in the brain. columbia.edu
The development of such probes could also aid in understanding the complex molecular mechanisms of other psychoactive compounds. columbia.edu By comparing the effects of Tianeptine-based probes with other agents, researchers can dissect the specific contributions of different receptor systems to neuronal function and behavior. columbia.edu These tools would be invaluable for both basic neuroscience research and for the initial stages of drug discovery.
Collaborative Research Opportunities and Interdisciplinary Studies
The multifaceted nature of Tianeptine's pharmacology necessitates a collaborative and interdisciplinary research approach. Future progress will depend on the synergy between chemists, pharmacologists, neuroscientists, and clinicians. columbia.edu For example, collaborations between synthetic chemists designing new analogs and neurobiologists testing their effects in cellular and animal models are essential. researchgate.net
Clinical research collaborations are also vital. Studies investigating the efficacy of Tianeptine in treatment-resistant depression are ongoing and require the expertise of psychiatrists and clinical trial specialists. stanford.edustanford.edu Furthermore, exploring the potential of Tianeptine in other conditions, such as chronic pain and anxiety, would benefit from interdisciplinary teams. eurekalert.orgsciencedaily.com The study of Tianeptine's effects in specific patient populations, such as those with a family history of depression or those with autism spectrum disorder, also presents important avenues for collaborative research. medrxiv.orgcolumbiapsychiatry.org
Q & A
Q. What experimental protocols are recommended for synthesizing C₁₅H₂₄ClN₅O₃S, and how can purity be validated?
- Methodological Answer : Begin with retrosynthetic analysis to identify feasible pathways, prioritizing reactions compatible with functional groups (e.g., sulfonamide, tertiary amine). Use techniques like nucleophilic substitution for chlorine incorporation. Validate purity via HPLC (≥95% purity threshold) and confirm structural integrity via -/-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .
- Example Table :
| Synthesis Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amine alkylation | K₂CO₃, DMF, 80°C | 72 | 93% |
| Sulfonylation | SO₂Cl₂, CH₂Cl₂, 0°C | 65 | 89% |
Q. How should researchers design initial experiments to study the stability of C₁₅H₂₄ClN₅O₃S under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing (ICH Guidelines):
Prepare buffered solutions (pH 1–10).
Incubate samples at 25°C, 40°C, and 60°C.
Monitor degradation via UV-Vis spectroscopy and LC-MS at intervals (0, 7, 14 days).
Statistical tools like ANOVA can identify significant degradation factors .
Q. What spectroscopic techniques are most effective for characterizing hydrogen-bonding interactions in C₁₅H₂₄ClN₅O₃S?
- Methodological Answer : Combine -NVT (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximities and FTIR for hydrogen-bond stretching frequencies (e.g., N–H at ~3300 cm⁻¹). Computational methods (DFT) can supplement experimental data to model interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for C₁₅H₂₄ClN₅O₃S across different cell lines?
- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ):
Systematically compare experimental variables (e.g., cell culture conditions, assay protocols).
Validate via orthogonal assays (e.g., enzymatic vs. cell-based).
Use meta-analysis to identify trends or outliers. Prioritize studies with rigorous controls and reproducibility metrics .
Q. What strategies optimize the enantiomeric synthesis of C₁₅H₂₄ClN₅O₃S while minimizing racemization?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-couplings) and monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic studies under varying temperatures and solvents (e.g., THF vs. MeCN) can identify racemization thresholds. Statistical Design of Experiments (DoE) optimizes reaction parameters .
Q. How should computational models be validated for predicting the pharmacokinetic properties of C₁₅H₂₄ClN₅O₃S?
- Methodological Answer : Use a tiered validation approach:
Compare in silico ADMET predictions (e.g., LogP, CYP450 inhibition) with in vitro assays.
Cross-validate using multiple software platforms (Schrödinger, MOE).
Correlate molecular dynamics simulations with experimental solubility/permeability data. Report discrepancies and refine force fields .
Data Analysis & Reproducibility
Q. What frameworks ensure rigorous interpretation of conflicting XRD and NMR data for C₁₅H₂₄ClN₅O₃S polymorphs?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses:
Re-crystallize under controlled conditions (solvent, cooling rate).
Use synchrotron XRD for high-resolution data.
Validate with solid-state NMR and DSC (melting point analysis). Document all parameters to enable replication .
Q. How can researchers standardize protocols for replicating catalytic studies involving C₁₅H₂₄ClN₅O₃S?
- Methodological Answer : Follow COPE (Committee on Publication Ethics) guidelines:
Publish detailed supplementary materials (reagent lot numbers, instrument calibrations).
Use open-source platforms (e.g., Zenodo) to share raw data.
Conduct round-robin tests across independent labs to assess inter-laboratory variability .
Ethical & Literature Practices
Q. What criteria should guide the selection of primary vs. secondary sources when reviewing C₁₅H₂₄ClN₅O₃S pharmacology?
- Methodological Answer : Prioritize primary sources (peer-reviewed journals) for experimental data. Use secondary sources (reviews) for contextualizing trends. Cross-check patents for synthetic routes but validate claims via experimental replication. Cite using ACS or RSC styles to ensure traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
